molecular formula C12H17N3O B183030 4-(4-Methylphenyl)piperazine-1-carboxamide CAS No. 85474-81-3

4-(4-Methylphenyl)piperazine-1-carboxamide

Cat. No.: B183030
CAS No.: 85474-81-3
M. Wt: 219.28 g/mol
InChI Key: RPGNTUSRXJXNEC-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-methylphenylpiperazine with a carboxylating agent. One common method is the reaction of 4-methylphenylpiperazine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative carboxylating agents that are safer and more environmentally friendly may be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(4-Methylphenyl)piperazine.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a ligand in receptor binding studies.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Methylphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)piperazine: Lacks the carboxamide group, leading to different chemical and biological properties.

    4-(4-Methoxyphenyl)piperazine-1-carboxamide: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.

    N-Phenylpiperazine derivatives: These compounds have varying substituents on the phenyl ring, affecting their pharmacological profiles and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNTUSRXJXNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293072
Record name 4-(4-methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85474-81-3
Record name NSC87106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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